2-Phenyl-1,3-thiazole-4-sulfonyl chloride

Vue d'ensemble

Description

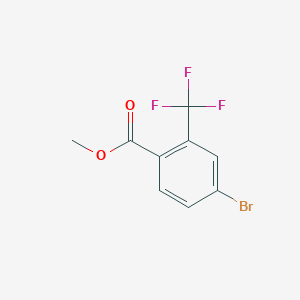

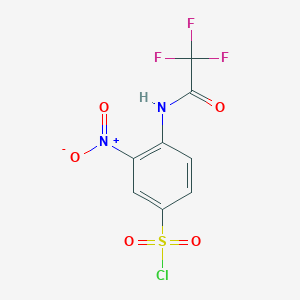

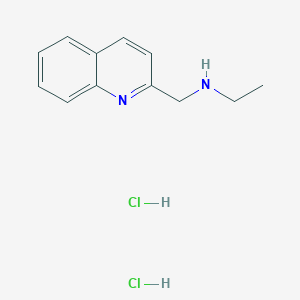

“2-Phenyl-1,3-thiazole-4-sulfonyl chloride” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .

Synthesis Analysis

The synthesis of thiazole derivatives, including “2-Phenyl-1,3-thiazole-4-sulfonyl chloride”, often involves the cyclization of certain precursors under the action of specific reagents . For instance, the cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate obtained from available reagents under the action of the Lawesson’s reagent and oxidative chlorination of the intermediate benzyl 5-phenyl-1,3-thiazol-4-ylsulfide .Molecular Structure Analysis

The molecular formula of “2-Phenyl-1,3-thiazole-4-sulfonyl chloride” is C9H6ClNO2S2 . It has an average mass of 259.732 Da and a monoisotopic mass of 258.952850 Da .Applications De Recherche Scientifique

Medicinal Chemistry: Antitumor Activity

2-Phenyl-1,3-thiazole-4-sulfonyl chloride has been utilized in the synthesis of derivatives with potential antitumor activity. Researchers have developed methods for creating 5-phenyl-1,3-thiazole-4-sulfonamide derivatives, which have been screened for in vitro antitumor activity across various cancer cell lines . These compounds are part of a broader search for new chemotherapeutic agents with heterocycles containing sulfur atoms, like the thiazole ring, due to their promising pharmacological characteristics .

Agriculture: Antimicrobial Agents

In the agricultural sector, thiazole derivatives, including those related to 2-Phenyl-1,3-thiazole-4-sulfonyl chloride, have been evaluated for their antimicrobial properties. The 2-phenylamino thiazole derivatives, for instance, have shown effectiveness against microbial threats, which could be beneficial for protecting crops from bacterial and fungal diseases .

Material Science: Heterocyclic Building Blocks

This compound serves as a crucial building block in material science for synthesizing various heterocyclic compounds. Its structural motif is integral to creating complex molecules that can have applications ranging from electronic materials to advanced polymers .

Environmental Science: Green Chemistry

2-Phenyl-1,3-thiazole-4-sulfonyl chloride is involved in green chemistry techniques that aim to reduce environmental impact. Its use in water as a reaction medium exemplifies an environmentally friendly approach to chemical synthesis, which is crucial for sustainable development .

Analytical Chemistry: Synthesis of Analytical Reagents

In analytical chemistry, this compound is used to synthesize a wide array of thiazole derivatives. These derivatives can serve as analytical reagents for various chemical analyses, including chromatography and spectroscopy, due to their unique chemical properties .

Biochemistry: Bioactive Compounds

The biochemistry field benefits from the use of 2-Phenyl-1,3-thiazole-4-sulfonyl chloride in the synthesis of bioactive compounds. These compounds can interact with biological targets such as enzymes and receptors, leading to potential applications in drug discovery and the understanding of biological pathways .

Safety and Hazards

The safety data sheet for a similar compound, “Phenyl-1,3-thiazole-4-carbonyl chloride”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Orientations Futures

Thiazoles, including “2-Phenyl-1,3-thiazole-4-sulfonyl chloride”, have been gaining attention due to their broad applications in different fields such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that make them ideal candidates for the development of more effective and safer drugs . Future research may focus on further exploring the potential applications of “2-Phenyl-1,3-thiazole-4-sulfonyl chloride” and other thiazole derivatives in various fields.

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to inhibit various enzymes and receptors, contributing to their diverse pharmacological activities . For instance, thiazole-4-sulfonamides have been proposed for the prevention or treatment of cancer as inhibitors of ATM and DNA-PK .

Mode of Action

For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks .

Biochemical Pathways

For example, some thiazole derivatives have been found to inhibit the ATM and DNA-PK pathways, which are involved in DNA damage response .

Pharmacokinetics

Thiazole derivatives are generally known for their excellent pharmacological characteristics .

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antitumor activity .

Action Environment

It is known that the biological activity of thiazole derivatives can be significantly expanded by modifying the thiazole scaffold with various pharmacophores .

Propriétés

IUPAC Name |

2-phenyl-1,3-thiazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S2/c10-15(12,13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEAPYOMDBBPGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1305712-05-3 | |

| Record name | 2-phenyl-1,3-thiazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B1421817.png)